2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonate
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Overview
Description
2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonate is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonate typically involves the condensation of o-aminothiophenol with substituted p-aminobenzoic acid. This reaction is often facilitated by the use of melamine formaldehyde resin (MFR) supported sulfuric acid under microwave irradiation and solvent-free conditions . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems can help in achieving consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of benzothiazole derivatives.
Scientific Research Applications
2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to perturb bacterial cell membranes and bind to intracellular targets . In cancer treatment, the compound is metabolized by cytochrome P450 enzymes to active metabolites that induce cytotoxic effects in tumor cells .
Comparison with Similar Compounds
Similar Compounds
2-(4-Amino-3-methylphenyl)benzothiazole: Known for its potent antitumor properties.
2-Aminobenzothiazole: A versatile scaffold used in the synthesis of various heterocyclic compounds.
Uniqueness
2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonate is unique due to its sulfonate group, which imparts distinct chemical properties and enhances its solubility in aqueous media. This makes it particularly useful in applications requiring water-soluble compounds.
Properties
IUPAC Name |
2-(4-aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S2/c1-8-2-7-11-12(13(8)21(17,18)19)20-14(16-11)9-3-5-10(15)6-4-9/h2-7H,15H2,1H3,(H,17,18,19)/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZUHYIHYBDNLC-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N)S(=O)(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N2O3S2- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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